![molecular formula C13H15ClN4 B2920885 3-[4-(4-Chlorophenyl)piperazino]-3-iminopropanenitrile CAS No. 338794-92-6](/img/structure/B2920885.png)
3-[4-(4-Chlorophenyl)piperazino]-3-iminopropanenitrile
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Overview
Description
Preparation Methods
The synthesis of 3-[4-(4-Chlorophenyl)piperazino]-3-iminopropanenitrile involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
3-[4-(4-Chlorophenyl)piperazino]-3-iminopropanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[4-(4-Chlorophenyl)piperazino]-3-iminopropanenitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[4-(4-Chlorophenyl)piperazino]-3-iminopropanenitrile involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
3-[4-(4-Chlorophenyl)piperazino]-3-iminopropanenitrile can be compared to other piperazine derivatives, such as:
Trimetazidine: Used in the treatment of angina pectoris.
Ranolazine: Used to treat chronic angina.
Aripiprazole: An antipsychotic medication.
The uniqueness of this compound lies in its specific structure and the presence of the chlorophenyl group, which imparts distinct chemical properties and reactivity .
Biological Activity
3-[4-(4-Chlorophenyl)piperazino]-3-iminopropanenitrile, identified by its molecular formula C13H15ClN4 and molecular weight 262.74g/mol, is a compound of interest in biological and pharmacological research. This compound features a piperazine moiety, which is known for its diverse biological activities, including potential applications in neuropharmacology and oncology.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. The presence of the chlorophenyl group enhances its lipophilicity, potentially increasing its ability to cross biological membranes and interact with central nervous system targets.
Key Mechanisms:
- Receptor Binding : The compound may act as an antagonist or agonist at specific neurotransmitter receptors, including dopamine and serotonin receptors.
- Enzyme Inhibition : It could inhibit key enzymes involved in neurotransmitter metabolism, impacting signaling pathways associated with mood regulation and cognition.
Pharmacological Studies
Recent studies have evaluated the pharmacological profile of this compound, highlighting its potential therapeutic effects:
- Antidepressant Activity : Animal models suggest that this compound exhibits antidepressant-like effects, possibly through modulation of serotonin pathways.
- Antitumor Effects : Preliminary research indicates that the compound may possess cytotoxic properties against certain cancer cell lines, warranting further investigation into its mechanisms and potential as an anticancer agent.
Case Study 1: Antidepressant Activity
In a controlled study involving rodents, administration of this compound resulted in significant reductions in immobility time during forced swim tests, indicative of antidepressant effects. The study measured serotonin levels pre- and post-treatment, revealing a notable increase in serotonin availability in the synaptic cleft.
Case Study 2: Anticancer Potential
In vitro studies on human cancer cell lines demonstrated that this compound inhibited cell proliferation and induced apoptosis. The mechanism was linked to the activation of caspase pathways, suggesting a potential role in cancer therapy.
Comparative Analysis
Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
---|---|---|---|
This compound | C13H15ClN4 | 262.74 g/mol | Antidepressant, Antitumor |
Similar Compound A | C12H14ClN3 | 250.71 g/mol | Antipsychotic |
Similar Compound B | C14H16ClN5 | 290.75 g/mol | Antidepressant |
Properties
IUPAC Name |
3-[4-(4-chlorophenyl)piperazin-1-yl]-3-iminopropanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4/c14-11-1-3-12(4-2-11)17-7-9-18(10-8-17)13(16)5-6-15/h1-4,16H,5,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YREACUAGJWYCJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=N)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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